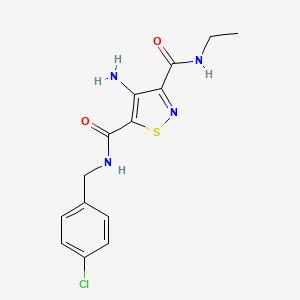
1-(4-fluorobenzoyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-fluorobenzoyl)-1H-imidazole” is a fluorinated benzoyl derivative. Fluorinated benzoyl derivatives are often used as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a fluorobenzene derivative with an appropriate reagent . For example, 4-Fluorobenzoyl chloride can be synthesized by reacting 4-fluorobenzoic acid with thionyl chloride and phosphorus tribromide .Chemical Reactions Analysis
The chemical reactions involving similar compounds often depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Methodologies : The synthesis of derivatives of 1-(4-fluorobenzoyl)-1H-imidazole involves several chemical reactions, including cyclization, N-alkylation, hydrolyzation, and chlorination. An example is the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, demonstrating the compound's chemical versatility and potential as an intermediate in organic synthesis (Huang Jin-qing, 2009).
Spectral Characterization and Structural Analysis : Spectral techniques such as FT-IR, 1H, 13C NMR, and LC-Mass spectral techniques are pivotal in characterizing the structural and electronic properties of this compound derivatives. These methods aid in confirming the structure of synthesized compounds and understanding their physicochemical properties (M. Ganga & K. Sankaran, 2020).
Applications in Material Science
- Novel Blend Membranes : Partially fluorinated copolymers bearing azole functions, including imidazole derivatives, have been synthesized for potential use in proton-exchange membrane fuel cells (PEMFCs). These membranes operate efficiently even at low relative humidity, demonstrating the significance of this compound derivatives in enhancing the performance of energy devices (B. Campagne et al., 2013).
Biological and Medicinal Applications
Anticancer Activities : Derivatives of this compound have been explored for their anticancer properties. For instance, docking studies and cytotoxic evaluation of certain derivatives have shown promising results against cancer cells, highlighting their potential in cancer research (M. Ganga & K. Sankaran, 2020).
Antimicrobial and Antioxidant Activities : Some benzimidazole derivatives containing this compound structure have displayed significant antimicrobial and antioxidant activities. These findings suggest the utility of these compounds in developing new antimicrobial agents and antioxidants (E. Menteşe et al., 2015).
Nanotechnology and Material Science
- Nanostructured Ionic Liquids (NILs) : The compound 1H-imidazol-3-ium trinitromethanide, a derivative of this compound, has been used as a green and recyclable catalyst in the synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles. This application underscores the role of this compound derivatives in catalysis and green chemistry (Meysam Yarie et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-fluorophenyl)-imidazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-3-1-8(2-4-9)10(14)13-6-5-12-7-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGSBDYTNHSOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2576560.png)
![[1-(4-Chlorophenyl)-2-phenylethyl]hydrazine](/img/structure/B2576561.png)
![N-[(3-methylphenyl)methyl]sulfamoyl chloride](/img/structure/B2576562.png)
![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-3-carboxamide](/img/structure/B2576563.png)


![1-(prop-2-yn-1-yl)-N-({1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}methyl)piperidine-4-carboxamide](/img/structure/B2576568.png)
![(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2576569.png)



![N-(4-bromo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2576577.png)
